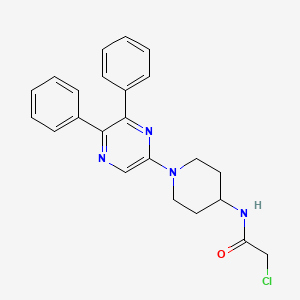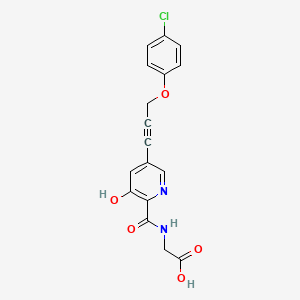![molecular formula C25H21ClN4O4 B10856605 5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)
5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 16, identified by the PubMed ID 34408808, is a synthetic organic compound that belongs to a series of non-covalent inhibitors targeting the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . The compound is characterized by its pyridinone core structure and has shown significant potential in inhibiting the replication of the virus, making it a promising candidate for therapeutic applications against COVID-19 .
Preparation Methods
The synthesis of compound 16 involves multiple steps, starting with the preparation of the pyridinone core. The synthetic route typically includes the following steps:
Formation of the Pyridinone Core: The pyridinone core is synthesized through a series of condensation reactions involving appropriate starting materials such as substituted benzaldehydes and pyridine derivatives.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce functional groups such as chloro, cyclopropylmethoxy, and methyl groups at specific positions on the aromatic rings.
Cyclization and Final Modifications: The final steps involve cyclization reactions to form the desired ring structures and any additional modifications to enhance the compound’s activity and stability.
Industrial production methods for compound 16 would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Compound 16 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the pyridinone core and aromatic rings.
Scientific Research Applications
Chemistry: In chemistry, compound 16 serves as a valuable tool for studying the structure-activity relationships of non-covalent inhibitors targeting viral proteases.
Biology: In biological research, compound 16 is used to investigate the mechanisms of viral replication and the role of the main protease in the life cycle of SARS-CoV-2.
Medicine: In medicine, compound 16 is being explored as a potential therapeutic agent for the treatment of COVID-19.
Industry: In the pharmaceutical industry, compound 16 is of interest for the development of new antiviral drugs.
Mechanism of Action
Compound 16 exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. The main protease is a crucial enzyme in the viral replication process, responsible for cleaving the viral polyprotein into functional units necessary for viral replication and assembly . By binding to the active site of the main protease, compound 16 prevents the enzyme from performing its function, thereby inhibiting viral replication . The molecular targets and pathways involved include the interaction of compound 16 with specific amino acid residues in the active site of the main protease, leading to the formation of a stable inhibitor-enzyme complex .
Comparison with Similar Compounds
Compound 16 is part of a series of non-covalent inhibitors targeting the main protease of SARS-CoV-2. Similar compounds in this series include:
Compound 19: Another potent inhibitor with a similar pyridinone core structure.
Compound 21: This compound also targets the main protease and has demonstrated high potency and selectivity.
The uniqueness of compound 16 lies in its specific combination of functional groups and its ability to form a stable complex with the main protease, resulting in effective inhibition of viral replication .
Properties
Molecular Formula |
C25H21ClN4O4 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
5-[5-[3-chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C25H21ClN4O4/c1-29-13-22(23(31)28-25(29)33)17-9-21(24(32)30(12-17)19-3-2-6-27-11-19)16-7-18(26)10-20(8-16)34-14-15-4-5-15/h2-3,6-13,15H,4-5,14H2,1H3,(H,28,31,33) |
InChI Key |
WQPXNFAUKKEFHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2=CN(C(=O)C(=C2)C3=CC(=CC(=C3)Cl)OCC4CC4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-4-methylpiperidine-1-carboxylate](/img/structure/B10856524.png)
![3-((1R,5S,9S)-2-Phenethyl-9-((Z)-prop-1-en-1-yl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856526.png)

![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B10856538.png)
![4-[[2-[[(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856555.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide](/img/structure/B10856568.png)

![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)
![(5S)-5-{3-[3-(benzyloxy)-5-chlorophenyl]-2-oxo[2H-[1,3'-bipyridine]]-5-yl}pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856591.png)
![(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)
![(3R,3aR,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856597.png)
![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856600.png)
![N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide](/img/structure/B10856618.png)
